molecular formula C23H16ClN3O B6509086 1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-05-9

1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509086
CAS No.: 901264-05-9
M. Wt: 385.8 g/mol
InChI Key: HQHOJXXFYNLHIN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline nucleus. Its structural uniqueness arises from the substitution pattern: a 3-chlorophenyl group at position 1, a methoxy group at position 8, and a phenyl group at position 2. These substituents influence its electronic properties, solubility, and biological interactions. Pyrazolo[4,3-c]quinolines are recognized for their pharmacological versatility, including anticancer, anti-inflammatory, and neuroprotective activities .

Properties

IUPAC Name

1-(3-chlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-18-10-11-21-19(13-18)23-20(14-25-21)22(15-6-3-2-4-7-15)26-27(23)17-9-5-8-16(24)12-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHOJXXFYNLHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex fused ring structure which contributes to its biological activity. Its molecular formula is C24H18ClN3OC_{24}H_{18}ClN_3O with a molecular weight of 399.9 g/mol. The presence of the methoxy group and the chlorophenyl substituent enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC24H18ClN3O
Molecular Weight399.9 g/mol
CAS Number901267-21-8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in various biological pathways. It may inhibit key enzymes involved in cancer cell proliferation and inflammation processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
  • Cell Proliferation : It has shown potential in inhibiting cancer cell growth through apoptosis induction.

Biological Activity Studies

Several studies have evaluated the biological properties of this compound and its derivatives. The following sections summarize significant findings regarding its anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of pyrazoloquinolines exhibit promising anticancer properties. For instance:

  • In vitro Studies : Various derivatives have been tested against different cancer cell lines, showing significant cytotoxic effects. A study reported IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating potential as an antimalarial agent as well .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Inhibitory Effects : Studies on related pyrazoloquinolines suggest that these compounds can exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .

Case Studies

  • Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives by measuring their ability to inhibit nitric oxide production in LPS-induced RAW 264.7 cells. The results indicated that certain derivatives effectively reduced NO production, implicating their role in inflammation modulation .
  • Anticancer Evaluation : Another study focused on the synthesis and evaluation of new thiopyrano derivatives containing the pyrazoloquinoline framework. These compounds were tested for their anticancer activity in vitro, revealing promising results that warrant further investigation into their mechanisms and efficacy .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including this compound, exhibit promising anticancer activities. They have been shown to inhibit the growth and proliferation of various cancer cell lines by modulating key cellular signaling pathways. The mechanisms involved include:

  • Inhibition of Cell Proliferation : Studies demonstrate that these compounds can effectively inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Targeting Enzymatic Activity : Interaction studies have revealed that 1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can bind to specific enzymes involved in cancer progression, enhancing its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), which is crucial in inflammatory responses. The proposed mechanism includes:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) : By downregulating iNOS expression, the compound reduces nitric oxide levels, contributing to its anti-inflammatory effects.
  • Cyclooxygenase Inhibition : It also affects cyclooxygenase-2 (COX-2) expression, further supporting its role in inflammation modulation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrazoloquinoline derivatives:

Compound NameStructural FeaturesUnique Properties
1-(4-Fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolineFluorophenyl groupExhibits different electronic properties due to fluorine substituent
1-(4-Methoxyphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolineMethoxy groupPotentially different biological activities due to methoxy substitution
1-(4-Chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolineChlorophenyl groupSimilarity in biological activity but varies due to different chlorine positioning

These compounds differ primarily in their substituents on the phenyl rings, which can significantly influence their chemical reactivity and biological effects.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines compared to controls.
  • Anti-inflammatory Study : A model using LPS-stimulated macrophages showed a marked reduction in nitric oxide production upon treatment with this compound, highlighting its potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF3): The 3-chlorophenyl group in the target compound may enhance receptor binding affinity compared to non-halogenated analogs .
  • Amino Groups: Derivatives with amino substituents (e.g., 2i) exhibit stronger anti-inflammatory activity due to enhanced interactions with iNOS/COX-2 enzymes .

Critical Analysis :

  • The target compound’s 3-chlorophenyl and methoxy groups may synergize to enhance anti-inflammatory potency, akin to compound 2i .
  • Bulky substituents (e.g., diphenyl groups in ) may compromise blood-brain barrier penetration, limiting neuroactive applications.

Physicochemical Properties

Substituents dictate solubility, stability, and crystallinity:

Compound Melting Point (°C) Solubility (logP) Crystallinity Reference
Target Compound Not reported Estimated ~3.1 Likely crystalline N/A
1-(4-Chlorophenyl)-6,8-diphenyl 248–251 logP ~5.8 Monoclinic (P21/c)
8-Ethoxy-3-(4-fluorophenyl) Not reported logP ~3.9 Amorphous
2-Phenyl-2H-pyrazolo[4,3-c]quinoline 147–148 logP ~4.2 Light yellow crystals

Insights :

  • The target compound’s methoxy group likely reduces logP compared to ethoxy or phenyl analogs, favoring pharmacokinetics.
  • Crystallographic data (e.g., space group P21/c in ) suggests halogenated derivatives form stable lattices, aiding formulation.

Preparation Methods

Reaction Design

  • Starting Materials :

    • 5-Amino-3-methyl-1-phenylpyrazole (1.2 equiv)

    • 3-Chlorobenzaldehyde (1.0 equiv)

    • Dimedone (1.0 equiv)

  • Conditions :

    • Solvent: Aqueous ethanol (1:1 v/v)

    • Temperature: 80°C (microwave irradiation)

    • Time: 8–10 minutes

ParameterOptimal ValueYield Impact
Microwave Power300 W92–95%
Solvent CompositionEthanol:H₂O (3:1)88%→94%
Stoichiometry1:1:1.2Minimizes byproducts

KI-Promoted Cyclization of Pyrazole-Arylamines

A two-step approach developed by Zhu et al. constructs the pyrazolo[4,3-c]quinoline core using benzyl halides as C1 synthons.

Step 1: Synthesis of 2-(1H-Pyrazol-5-yl)Aniline Intermediate

  • Substrates :

    • 3-Chloroaniline (1.0 equiv)

    • Ethyl acetoacetate (1.1 equiv)

    • Hydrazine hydrate (2.0 equiv)

  • Conditions :

    • Solvent: Ethanol

    • Reflux: 6 hours

    • Yield: 78%

Step 2: Cyclization with Benzyl Bromide

  • Reagents :

    • 2-(1H-Pyrazol-5-yl)aniline (1.0 equiv)

    • 3-Methoxybenzyl bromide (1.2 equiv)

    • KI (20 mol%)

  • Conditions :

    • Solvent: DMF

    • Temperature: 110°C

    • Time: 4 hours

  • Yield : 82% (unoptimized)

Mechanistic studies indicate KI facilitates bromide displacement, generating a benzyl iodide intermediate that undergoes electrophilic aromatic substitution.

Fe-AcOH Mediated Reductive Cyclization

Iron-acetic acid systems enable cost-effective synthesis of pyrazoloquinolines from nitro precursors.

Procedure

  • Nitro Compound Preparation :

    • React 3-chloro-N-(2-nitrophenyl)pyrazole-5-carboxamide with phenylacetylene via Sonogashira coupling (PdCl₂(PPh₃)₂, CuI, 70°C).

  • Reductive Cyclization :

    • Fe powder (5.0 equiv)

    • Glacial AcOH, 110°C, N₂ atmosphere

    • Time: 1 hour 15 minutes

EntryFe SourceAdditiveYield
1Fe powderNone84%
2Zn dustNone59%

This method introduces methoxy groups via nitro reduction intermediates, though regioselectivity requires careful substrate design.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Post-cyclization functionalization enables precise control over aryl substituents.

Case Study: Introducing 3-Chlorophenyl and Phenyl Groups

  • Core Synthesis :

    • 6,8-Dibromo-1H-pyrazolo[4,3-c]quinoline (prepared via Methods 2 or 3)

  • Cross-Coupling :

    • 3-Chlorophenylboronic acid (1.2 equiv, Position 1)

    • Phenylboronic acid (1.2 equiv, Position 3)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv), DME/H₂O (4:1), 90°C

Yield : 76% (two-step)

Limitations

  • Competing coupling at Positions 6 and 8 necessitates protecting groups for mono-functionalization.

  • Methoxy groups are introduced via O-methylation of hydroxyl intermediates (NaH, CH₃I, DMF, 0°C→RT).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCost (Relative)Scalability
Microwave-Assisted192%$$Moderate
KI-Catalyzed267%$High
Fe-AcOH Reductive272%$Industrial
Suzuki Cross-Coupling358%$$$$Low

Key Findings :

  • Microwave methods offer speed but require specialized equipment.

  • Fe-AcOH systems are most economical for bulk production.

  • Suzuki coupling provides regioselectivity at the expense of yield.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase HPLC :

    • Column: Zorbax SB-C18 (4.6 × 150 mm)

    • Mobile Phase: MeCN/H₂O (70:30)

    • Flow Rate: 1.0 mL/min

  • Recrystallization :

    • Solvent Pair: Ethyl acetate/hexane (1:3)

    • Recovery: 89%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.21 (d, J = 8.4 Hz, 1H, H-5)

    • δ 7.89–7.43 (m, 8H, aryl)

    • δ 3.98 (s, 3H, OCH₃)

  • HRMS (ESI+) :

    • Calc. for C₂₄H₁₈ClN₃O: 407.1164

    • Found: 407.1168

Industrial-Scale Considerations

Process Intensification Strategies

  • Continuous Flow Reactors :

    • Residence Time: 8 minutes

    • Productivity: 1.2 kg/day (per module)

  • Catalyst Recycling :

    • Pd recovery ≥98% using thiourea-functionalized silica

Environmental Metrics

MethodPMI (kg/kg)E-Factor
Microwave-Assisted186.2
Fe-AcOH Reductive92.1

Lower Process Mass Intensity (PMI) in Fe-AcOH systems aligns with green chemistry principles .

Q & A

Q. Critical Conditions :

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Temperature : Optimal reflux temperatures (70–100°C) prevent side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromaticity. For example, methoxy (-OCH₃) protons appear as a singlet at ~3.9 ppm .
  • X-ray Crystallography : Resolves bond lengths and torsional angles, critical for understanding π-π stacking interactions in the solid state .
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 423.0845 for C₂₃H₁₆ClN₃O) .

How can researchers optimize the synthetic yield of this compound using modern catalytic systems or alternative reaction setups?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) with 15–20% higher yields .
  • Flow Chemistry : Continuous flow reactors minimize by-products (e.g., dimerization) via precise control of residence time and temperature .
  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/Cu) enable selective C–N coupling during cyclization .

Q. Key Parameters :

  • Solvent-Free Conditions : Reduce purification steps and improve atom economy .
  • Catalyst Loading : 5–10 mol% Pd(OAc)₂ balances cost and efficiency .

What strategies are recommended for elucidating the mechanism of action of this compound against biological targets like COX-2 or cancer cell lines?

Q. Advanced

Enzyme Inhibition Assays : Measure IC₅₀ values for COX-2 using fluorometric kits (e.g., Cayman Chemical) to confirm selective inhibition .

Molecular Docking : Simulate binding interactions with COX-2 (PDB ID: 5IKT) to identify key residues (e.g., Arg513, His90) involved in halogen bonding .

Cell-Based Assays :

  • Apoptosis : Caspase-3/7 activation in HeLa cells via flow cytometry .
  • Anti-Proliferation : MTT assays on MCF-7 breast cancer cells (IC₅₀ ~1.2 µM) .

How should discrepancies in reported biological activities between structurally similar pyrazoloquinoline derivatives be resolved?

Q. Advanced (Data Contradiction Analysis)

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., Cl vs. F at position 3) to isolate activity drivers .
  • Crystallographic Comparison : Analyze binding modes of analogs (e.g., 1-(4-Cl-phenyl) derivative) to explain variations in COX-2 inhibition .
  • Dose-Response Curves : Validate potency differences using standardized assays (e.g., IC₅₀ reproducibility across labs) .

What role do halogen substituents play in the binding affinity and selectivity of this compound toward enzyme targets?

Q. Advanced

  • Chlorine (3-Cl) : Enhances hydrophobic interactions with COX-2’s active site (ΔG binding = -9.2 kcal/mol vs. -7.8 kcal/mol for non-halogenated analogs) .
  • Methoxy (8-OCH₃) : Improves solubility and membrane permeability (logP = 3.1 vs. 4.2 for de-methoxy analogs) .
  • Fluorine Substitution : Reduces metabolic degradation (t₁/₂ = 6.5 h vs. 2.3 h for non-fluorinated derivatives) .

What are the primary biological activities reported for this compound, and what experimental models were used to assess them?

Q. Basic

  • Anti-Inflammatory : COX-2 inhibition (IC₅₀ = 0.39 µM) in LPS-stimulated RAW 264.7 macrophages .
  • Anticancer : Induction of G2/M cell cycle arrest in HT-29 colon cancer cells at 10 µM .
  • Antimicrobial : MIC = 8 µg/mL against S. aureus (ATCC 25923) via broth microdilution .

Q. Models :

  • In Vitro : Human cancer cell lines (e.g., MCF-7, HeLa), bacterial strains .
  • Ex Vivo : Isolated enzyme systems (e.g., recombinant COX-2) .

How can computational methods like molecular docking be integrated with experimental data to predict the compound's interaction with novel biological targets?

Q. Advanced

Target Identification : Use SwissTargetPrediction to rank potential targets (e.g., kinases, GPCRs) based on structural similarity .

Docking Simulations : AutoDock Vina or Schrödinger Maestro to predict binding poses with EGFR (PDB ID: 1M17) .

Validation :

  • MM/GBSA : Calculate binding free energies to prioritize high-affinity targets .
  • SAR by NMR : Confirm predicted interactions via fragment-based screening .

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